molecular formula C15H13NO5S3 B12017071 2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid CAS No. 618077-55-7

2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid

Cat. No.: B12017071
CAS No.: 618077-55-7
M. Wt: 383.5 g/mol
InChI Key: YFGBJUZWFSVVBI-JYRVWZFOSA-N
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Description

2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid: is a chemical compound with the following properties:

    Linear Formula: CHNOS

    CAS Number: 618077-55-7

    Molecular Weight: 383.467 g/mol

This compound belongs to the class of thiazolidinones and contains a chromene moiety. It is used in early discovery research due to its rarity and uniqueness . analytical data for this product is not provided by Sigma-Aldrich, and buyers are responsible for confirming its identity and purity.

Preparation Methods

The synthetic routes for 2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid are not extensively documented. Industrial production methods remain limited due to its specialized nature.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used.

Major Products:: Specific major products resulting from these reactions would depend on reaction conditions and substituents.

Scientific Research Applications

2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid finds applications in:

    Chemistry: As a building block for novel compounds.

    Biology: Investigating its interactions with biomolecules.

    Medicine: Potential therapeutic applications.

    Industry: Rare chemicals for specialized purposes.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique chromene-thiazolidinone hybrid structure sets it apart. Similar compounds include (5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid .

Properties

CAS No.

618077-55-7

Molecular Formula

C15H13NO5S3

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

InChI

InChI=1S/C15H13NO5S3/c17-14-13(23-15(22)16(14)5-6-24(18,19)20)8-10-7-11-3-1-2-4-12(11)21-9-10/h1-4,7-8H,5-6,9H2,(H,18,19,20)/b13-8-

InChI Key

YFGBJUZWFSVVBI-JYRVWZFOSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O

Origin of Product

United States

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